molecular formula C12H15BrN2O B2378974 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide CAS No. 1311317-61-9

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide

Cat. No. B2378974
M. Wt: 283.169
InChI Key: CVVVIQKTCPLSNY-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a chemical compound with the CAS Number: 1311317-61-9 . It has a molecular weight of 283.17 . It’s a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-N-(1-methylcyclopentyl)-2-pyridinecarboxamide . The InChI code is 1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Pyridines : The compound has been used in the synthesis of pyridines, particularly in the generation of 5-bromo-2,6-dialkylpyridine-4-carboxylates via Michael addition and bromocyclization processes (Bagley et al., 2004).

  • Crystal Structure Analysis : It has been involved in the synthesis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was characterized through spectroscopic techniques and crystal structure analysis (Anuradha et al., 2014).

  • Synthesis of Acyclic Pyridine C-Nucleosides : It has played a role in the synthesis of various acyclic pyridine C-nucleosides, although these compounds did not exhibit significant biological activity (Hemel et al., 1994).

  • Receptor Binding Studies : The compound has been used to derive pyridine-3-carboxamides showing binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors (Hirokawa et al., 2003).

  • Antibacterial Activity : Pyridine-based derivatives, synthesized using this compound, have been evaluated for their bactericidal and fungicidal activities, showing significant antimicrobial action in some cases (Al-Omar & Amr, 2010).

  • Synthesis of Nav1.8 Sodium Channel Modulator : The compound was used in the kilo-scale synthesis of a Nav1.8 sodium channel modulator, highlighting its application in pharmaceutical synthesis (Fray et al., 2010).

Future Directions

The future directions for this compound are not specified in the search results. It’s often used for research purposes .

properties

IUPAC Name

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVIQKTCPLSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide

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